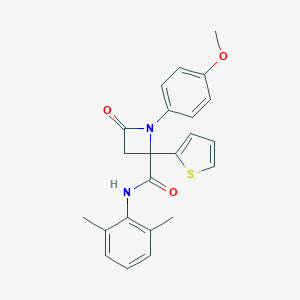![molecular formula C25H19FO6 B356556 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one CAS No. 846029-58-1](/img/structure/B356556.png)
2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Fluorescent Probes: Due to its aromatic structure, it can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Polymer Chemistry: Use in the synthesis of advanced polymers with unique properties.
Wirkmechanismus
The mechanism by which 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Eigenschaften
CAS-Nummer |
846029-58-1 |
|---|---|
Molekularformel |
C25H19FO6 |
Molekulargewicht |
434.4g/mol |
IUPAC-Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19FO6/c1-29-18-8-10-22(30-2)16(11-18)12-24-25(28)20-9-7-19(13-23(20)32-24)31-14-21(27)15-3-5-17(26)6-4-15/h3-13H,14H2,1-2H3/b24-12- |
InChI-Schlüssel |
QJXGNODQWFWXQA-MSXFZWOLSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-1'-methylsulfonylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B356474.png)
![10-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl hydrosulfide](/img/structure/B356475.png)
![2-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B356477.png)
![methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate](/img/structure/B356478.png)
![3-[2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl]-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B356480.png)

![6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356482.png)
![3-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356485.png)
![5-(2,4-Dichlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B356488.png)



![N-(4-acetyl-5'-ethyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B356495.png)
![Ethyl 7-(3-methoxypropyl)-11-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356496.png)
